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how to check the integrity of digoxigenin-labeled probes

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Compound of Interest		
Compound Name:	Digoxigenone	
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Technical Support Center: Digoxigenin-Labeled Probes

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with digoxigenin (DIG)-labeled probes.

Frequently Asked Questions (FAQs)

Q1: What is the first step to assess a newly synthesized DIG-labeled probe?

The initial step is to determine the concentration and yield of your labeling reaction. While not a direct measure of integrity, a very low yield can indicate problems with the in vitro transcription or labeling reaction. Subsequently, you should assess the probe's integrity and labeling efficiency using methods like gel electrophoresis and dot blot analysis.

Q2: How can I visually inspect the integrity of my DIG-labeled RNA probe?

Agarose gel electrophoresis is a common method to visually check the integrity of your RNA probe.[1] A sharp, distinct band at the expected molecular weight indicates a high-quality, intact probe. The incorporation of DIG-UTP will cause a slight upward shift in the molecular weight compared to an unlabeled probe.[2]

Q3: What might two bands indicate when running a DIG-labeled RNA probe on a nondenaturing agarose gel?







Observing two bands on a non-denaturing gel could be due to the secondary structure of the RNA, which may not be fully resolved.[1] To verify this, you can run the probe on a denaturing formaldehyde or MOPS gel. Alternatively, it could indicate the presence of the DNA template if it was not completely removed by DNase treatment.[1]

Q4: My in situ hybridization/Northern blot is giving a weak or no signal. How can I check if my probe is the problem?

A dot blot analysis is an excellent way to determine the labeling efficiency and sensitivity of your DIG-labeled probe.[2][3] This technique involves spotting serial dilutions of your labeled probe and a labeled control onto a nylon membrane and performing a chemiluminescent or colorimetric detection of the DIG label.[3] A strong signal on the dot blot, even at low concentrations, indicates a well-labeled and sensitive probe.

Q5: How can I assess the specificity of my DIG-labeled probe?

A Northern blot is the recommended method to confirm that your probe specifically binds to the target RNA of interest.[2] This technique will reveal if your probe is binding to transcripts of the correct size and not cross-hybridizing with other RNAs.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Action
No or weak signal in hybridization experiment	Poor probe labeling efficiency.	Perform a dot blot to check the sensitivity of the probe.[2]
Probe degradation.	Run the probe on a denaturing agarose gel to check for smearing, which indicates degradation.[1]	
Suboptimal hybridization conditions.	Optimize hybridization temperature and washing stringency.[2][4]	-
High background in hybridization experiment	Probe concentration is too high.	Titrate the probe concentration to find the optimal balance between signal and background.
Non-specific binding of the probe.	Increase the stringency of the post-hybridization washes.[2] Perform a Northern blot to check for cross-hybridization. [2]	
Issues with the anti-DIG antibody.	Ensure the antibody is used at the correct dilution and that blocking steps are adequate. [5]	
Smear or multiple bands on an agarose gel	RNA degradation by RNases.	Ensure you are using RNase- free solutions and equipment during probe synthesis and handling.[1][2]
Incomplete removal of DNA template.	Perform a thorough DNase digestion after in vitro transcription and purify the probe.[1]	



Secondary structure of the RNA probe.

Run the probe on a denaturing gel (e.g., formaldehyde) to resolve secondary structures.

[1]

Experimental Protocols Protocol 1: Agarose Gel Electrophoresis for RNA Probe Integrity

- Prepare a 1-1.5% denaturing agarose gel using formaldehyde and MOPS buffer in an RNase-free environment.
- Prepare the RNA sample: Mix approximately 100-200 ng of your DIG-labeled RNA probe with an equal volume of RNA loading buffer containing formamide and a tracking dye.
- Denature the sample: Heat the mixture at 65°C for 10 minutes, then immediately place it on ice.
- Load the gel: Load the denatured RNA sample into a well of the prepared gel. Also, load an RNA ladder to determine the size of your probe.
- Run the gel: Perform electrophoresis in MOPS running buffer until the tracking dye has migrated an adequate distance.
- Visualize the RNA: Stain the gel with ethidium bromide or a safer alternative like SYBR
 Green and visualize the bands under UV light. A sharp, clear band at the expected size
 indicates an intact probe.

Protocol 2: Dot Blot for Assessing Probe Labeling Efficiency

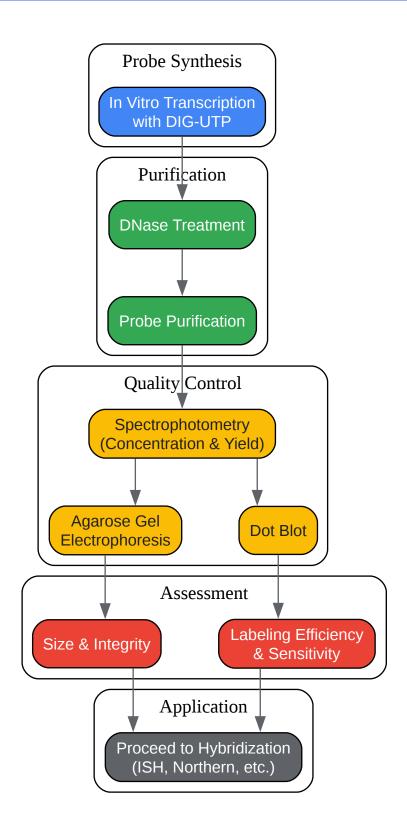
 Prepare probe dilutions: Create a serial dilution of your DIG-labeled probe (e.g., from 10 ng/ μL to 1 pg/μL) and a DIG-labeled control nucleic acid in TE buffer.



- Spot onto a membrane: Carefully spot 1 μL of each dilution onto a positively charged nylon membrane.[2]
- Crosslink the probe to the membrane: Use a UV crosslinker to fix the RNA to the membrane.
- Blocking: Incubate the membrane in a blocking solution (e.g., 1X Blocking Solution) for 30 minutes to prevent non-specific antibody binding.
- Antibody incubation: Incubate the membrane with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) for 30 minutes.[5]
- Washing: Wash the membrane twice with a washing buffer to remove unbound antibody.
- Detection: Equilibrate the membrane in a detection buffer and then incubate with a chemiluminescent substrate like CDP-Star or a colorimetric substrate like NBT/BCIP until signal develops.[2][5]
- Analyze the results: Expose the membrane to X-ray film or an imaging system. A strong signal from your probe dilutions, comparable to the control, indicates successful labeling.[3]

Workflow for Checking DIG-Labeled Probe Integrity





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Caption: Workflow for assessing the integrity of DIG-labeled probes.



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